![molecular formula C10H19NO4 B11748022 (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B11748022.png)
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
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Overview
Description
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like methanesulfonyl chloride and cesium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The primary application of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in its role as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions, making it a valuable building block for drug development.
- Synthesis of Peptides : The Boc protecting group is widely used to protect amine functionalities during peptide synthesis. This compound can be incorporated into peptide sequences, enhancing the stability and solubility of the resulting peptides .
- Drug Development : Research indicates that derivatives of this compound may exhibit biological activities relevant to therapeutic applications, such as anti-inflammatory or anticancer properties. Interaction studies are essential for elucidating these potential effects.
Biochemical Research
In biochemical studies, this compound serves as a model compound for investigating enzyme interactions and metabolic pathways.
- Enzyme Interaction Studies : The compound can be utilized to study binding affinities with specific enzymes or receptors, contributing to a better understanding of metabolic processes. These studies are crucial for drug design and understanding biological mechanisms at the molecular level.
- Metabolic Pathway Analysis : By incorporating this compound into metabolic studies, researchers can trace its pathway and assess its role within biological systems, providing insights into amino acid metabolism and related disorders.
Chemical Synthesis
The compound is also significant in organic chemistry due to its reactivity and ability to participate in various synthetic transformations.
- Reactivity : The functional groups present in this compound allow it to undergo nucleophilic substitutions and other reactions typical for amino acids. This property is leveraged in synthesizing more complex organic molecules .
- Protecting Group Strategy : The Boc group is particularly advantageous because it can be easily removed under mild conditions, allowing for selective deprotection during multi-step synthesis processes .
Mechanism of Action
The mechanism of action of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (3R)-4-amino-3-methylbutanoic acid
- (3R)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid
- (3R)-4-{[(methoxy)carbonyl]amino}-3-methylbutanoic acid
Uniqueness
The uniqueness of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in its stability and ease of removal of the Boc protecting group. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Biological Activity
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid, commonly referred to as Boc-3-methyl-L-valine, is a chiral amino acid derivative with significant implications in biochemical and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to safeguard amines during various reactions. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.26 g/mol
- CAS Number : 259857-57-3
- Density : 1.081 g/cm³ (predicted)
- Boiling Point : 363.2 °C (predicted)
- pKa : 4.72 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Although specific interaction data may be limited, similar compounds have been studied for their binding affinities and effects on biological systems.
Key Biological Interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways that are critical for cellular function.
- Receptor Binding : Its structural characteristics allow it to bind to specific receptors, potentially modulating physiological responses.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | C10H21NO5 | Contains a hydroxyl group, increasing polarity and potential solubility. |
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | C10H19NO5 | Hydroxyl group present; may exhibit different biological activities. |
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | C10H19NO5 | Structural isomer with potential differences in biological effects due to stereochemistry. |
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid | C11H23NO5 | Contains a methoxy group which may influence reactivity and interactions. |
Case Studies and Research Findings
-
Analgesic Properties :
A study highlighted the potential of soluble epoxide hydrolase inhibitors (sEHIs), which share structural similarities with Boc-3-methyl-L-valine, in reducing inflammatory and neuropathic pain without the addictive potential of opioids. This suggests that compounds like Boc-3-methyl-L-valine could be explored for similar therapeutic applications . -
Metabolic Pathway Modulation :
Research indicates that derivatives of amino acids can significantly influence metabolic pathways by acting on specific enzymes involved in lipid metabolism. The modulation of these pathways is critical for developing treatments for conditions like obesity and diabetes .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI Key |
FNYRVJJDNPAVSS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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